molecular formula C27H26ClNO3 B11615358 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B11615358
M. Wt: 448.0 g/mol
InChI Key: VJAXNEIEEZAGNW-UHFFFAOYSA-N
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Description

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the tert-butylphenyl group: This step involves Friedel-Crafts alkylation, where tert-butylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Addition of the chlorobenzyl group: This can be done through nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the indole derivative.

    Final hydroxylation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
  • 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
  • trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H26ClNO3

Molecular Weight

448.0 g/mol

IUPAC Name

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-[(2-chlorophenyl)methyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C27H26ClNO3/c1-26(2,3)20-14-12-18(13-15-20)24(30)16-27(32)21-9-5-7-11-23(21)29(25(27)31)17-19-8-4-6-10-22(19)28/h4-15,32H,16-17H2,1-3H3

InChI Key

VJAXNEIEEZAGNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O

Origin of Product

United States

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